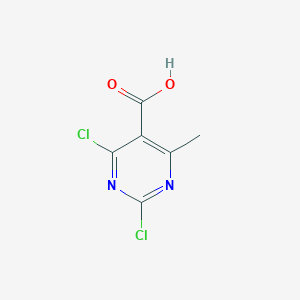

2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid

Description

Foundational Aspects of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of bio-organic and medicinal chemistry. Its derivatives are integral to life itself, forming the structural basis for the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). jocpr.comscienceopen.com This inherent biological relevance has inspired chemists to explore pyrimidine scaffolds for therapeutic applications.

The pyrimidine core is a privileged structure in drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. researchgate.net Because they are endogenous components of the human body, pyrimidine-based molecules can readily interact with biological targets like enzymes and genetic material. researchgate.netacs.org This has led to a continuous evolution in the number and diversity of FDA-approved drugs incorporating the pyrimidine motif, cementing its status as an elite leitmotif in medicinal chemistry. researchgate.netacs.org

Strategic Importance of Halogenated Pyrimidines as Synthetic Intermediates

Within the broad class of pyrimidine derivatives, halogenated pyrimidines are of paramount strategic importance as versatile synthetic intermediates. orgchemres.org The presence of halogen atoms, typically chlorine or bromine, on the pyrimidine ring dramatically influences its chemical reactivity. These halogen substituents act as excellent leaving groups, making the carbon atoms to which they are attached susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net

This reactivity allows for the controlled, regioselective introduction of a wide array of functional groups. Amines, alcohols, thiols, and other nucleophiles can readily displace the halogen atoms, providing a powerful and modular approach to building complex molecular architectures. mdpi.com Furthermore, halogenated heterocycles are crucial building blocks in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. orgchemres.org This synthetic versatility makes halogenated pyrimidines highly valuable precursors for creating libraries of compounds for drug discovery and materials science. google.com

The Academic Relevance of 2,4-Dichloro-6-methylpyrimidine-5-carboxylic Acid within Pyrimidine Research

This compound represents a highly activated and functionalized building block for advanced organic synthesis. Its structure combines several key features that make it of significant academic and industrial interest.

Structural Features and Reactivity:

The molecule possesses two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These positions are highly susceptible to nucleophilic attack. The presence of both a methyl group at C6 and a carboxylic acid group at C5 provides additional points for functionalization and influences the electronic properties of the ring, potentially allowing for selective reactions at one of the chloro-positions. The carboxylic acid group itself can be converted into esters, amides, or other derivatives, further expanding its synthetic utility.

Synthesis:

Application in Synthesis:

The primary academic relevance of this compound lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic systems. Dichloropyrimidine scaffolds are extensively used in the construction of fused ring systems and as core structures for pharmacologically active molecules.

Kinase Inhibitors: Many small molecule kinase inhibitors, used extensively in oncology, are built upon a pyrimidine core. scienceopen.comed.ac.uk The 2,4-disubstituted pyrimidine motif is a common feature, where one position is often substituted with an amine to interact with the kinase hinge region, and the other position is used to introduce moieties that confer selectivity and improve pharmacokinetic properties. scienceopen.com For example, derivatives of 2,4-dichloro-5-trifluoromethylpyrimidine have been used to synthesize potent Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov this compound serves as an ideal starting point for creating such molecules, with its two reactive chlorine atoms and a modifiable carboxylic acid group.

Fused Heterocycles: This compound is a valuable precursor for synthesizing fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. These fused heterocycles are also of great interest in medicinal chemistry due to their diverse biological activities. jocpr.comnih.govnih.gov The synthesis often involves the reaction of a functionalized pyrimidine with a suitable partner to construct the adjoining ring.

Physicochemical Data of Related Compounds:

To provide context for the properties of the title compound, the following tables detail the physicochemical data for the closely related 2,4-Dichloro-6-methylpyrimidine (B20014) and its methyl ester derivative.

| Property | Value |

|---|---|

| CAS Number | 5424-21-5 |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol |

| Melting Point | 44-47 °C |

| Boiling Point | 219 °C |

| Property | Value |

|---|---|

| CAS Number | 36745-93-4 |

| Molecular Formula | C₇H₆Cl₂N₂O₂ |

| Molecular Weight | 221.04 g/mol |

| Boiling Point | 292 °C at 760 mmHg |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-2-3(5(11)12)4(7)10-6(8)9-2/h1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTJWVUHMSHSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro 6 Methylpyrimidine 5 Carboxylic Acid and Analogous Structures

Precursor Synthesis Strategies for Pyrimidine (B1678525) Core Formation

The initial and fundamental stage in the synthesis is the formation of the pyrimidine ring with the desired substitution pattern. This is typically achieved by constructing the ring from acyclic precursors that already contain the C5-carboxyl (or a precursor) and C6-methyl groups.

Cyclocondensation reactions are a classic and widely used method for forming the pyrimidine skeleton. nih.gov The Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com For the target molecule, a suitable 1,3-dicarbonyl precursor would be a derivative of ethyl acetoacetate (B1235776) that is functionalized at the second carbon atom with a carboxyl or ester group. The reaction of such a precursor with urea (B33335) or a related amidine derivative under acidic or basic conditions leads to the formation of a 6-methyl-pyrimidine-2,4-dione-5-carboxylic acid ester (a substituted uracil). This uracil (B121893) derivative serves as a key intermediate for subsequent chlorination. Ultrasound irradiation has also been employed to promote the cyclocondensation of β-keto esters and amidines to yield highly substituted 4-pyrimidinols. organic-chemistry.org

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrimidines in a single step. thieme-connect.com These reactions are highly valued as they allow for the rapid generation of diverse chemical libraries. nih.govacs.org A notable example is the iridium-catalyzed regioselective synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgnih.govacs.org This method proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds. nih.govacs.org By selecting the appropriate alcohol building blocks, it is possible to construct highly substituted pyrimidines. Another MCR approach involves a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. organic-chemistry.org

Regioselective Chlorination Procedures for Dichloropyrimidine Derivatives

Once the substituted uracil core is synthesized, the next critical step is the conversion of the hydroxyl (or oxo) groups at positions 2 and 4 into chloro substituents.

The most common and effective method for the dichlorination of uracil derivatives is treatment with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice, often used in large excess and at elevated temperatures. google.com The reaction can be performed with POCl₃ alone or in combination with phosphorus pentachloride (PCl₅). google.comgoogle.com A specific patent describes the synthesis of 2,4-dichloropyrimidine-5-carboxylic acid chloride by reacting uracil-5-carboxylic acid with a mixture of phosphorus oxychloride and phosphorus pentachloride. google.com The reaction is typically heated to reflux for several hours to ensure complete conversion. google.com In some procedures, a tertiary amine such as N,N-dimethylcyclohexylamine or triethylamine (B128534) is added to catalyze the reaction. google.com

The inherent chemical nature of the uracil ring, which exists in a lactam-lactim tautomeric equilibrium, facilitates the reaction at the 2 and 4 positions. The "hydroxyl" groups of the lactim form are readily converted into good leaving groups by the chlorinating agent, which are then displaced by chloride ions. The use of harsh conditions, including high temperatures and an excess of the chlorinating agent, drives the reaction to completion, ensuring the formation of the 2,4-dichloro product. google.com While nucleophilic substitution on 2,4-dichloropyrimidines often shows selectivity for the C4 position, especially with an electron-withdrawing group at C5, the synthesis from the dihydroxy precursor aims for exhaustive chlorination rather than selective monochlorination. nih.gov

Methodologies for the Introduction of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position can be incorporated into the molecule using two main strategies: either by starting with a precursor that already contains this functional group or by introducing it onto a pre-formed pyrimidine ring.

The most straightforward approach involves carrying the carboxylic acid function (or a precursor like an ester) through the entire synthetic sequence. This is exemplified by methods that start with a 1,3-dicarbonyl compound already bearing a C2-ester group for the cyclocondensation step. organic-chemistry.orgorganic-chemistry.org The synthesis of 2,4-dichloropyrimidine-5-carboxylic acid chloride from uracil-5-carboxylic acid is a prime example of this strategy, where the carboxyl group is present from the beginning. google.com

Alternatively, the carboxylic acid group can be introduced at a later stage onto the pyrimidine ring. Modern C-H functionalization techniques allow for direct carboxylation. One such method involves the regioselective deprotonation of the pyrimidine ring using a strong, sterically hindered base, such as a lithium-zinc mixed amide base (e.g., TMPZnCl·LiCl), followed by quenching the resulting organometallic intermediate with carbon dioxide. nih.gov This approach enables the direct and controlled introduction of the carboxyl group at a specific position. Another method is the Minisci reaction, a radical-based process, which can be used for the alkoxycarbonylation of the pyrimidine ring. ucla.edu This reaction introduces an ester group that can subsequently be hydrolyzed to the desired carboxylic acid. ucla.edu

Data on Synthetic Methodologies

| Synthetic Step | Methodology | Typical Reagents | Key Features |

| Pyrimidine Core Formation | Cyclocondensation | Substituted 1,3-dicarbonyls, Urea/Amidines | Forms the foundational uracil-like ring structure. nih.govmdpi.com |

| Pyrimidine Core Formation | Multi-Component Reaction (MCR) | Alcohols, Amidines, Iridium catalyst | Efficient, one-pot synthesis of highly substituted pyrimidines. nih.govacs.org |

| Chlorination | Dichlorination of Uracil Ring | POCl₃, PCl₅, Tertiary amines | Converts 2,4-dihydroxy groups to chloro groups. google.comgoogle.com |

| Carboxylic Acid Introduction | Precursor Approach | Carboxy-substituted 1,3-dicarbonyls | Carries the functional group through the synthesis. google.com |

| Carboxylic Acid Introduction | Direct Carboxylation | TMPZnCl·LiCl, CO₂ | Regioselective C-H functionalization of the pyrimidine ring. nih.gov |

Direct Carboxylation Approaches to Pyrimidine-5-carboxylic Acids

Direct carboxylation involves the insertion of a carboxylic acid or carboxylate group directly onto the C5 position of a pyrimidine ring. This C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized substrates. A notable modern method for this transformation is electrochemical carboxylation.

Recent research has demonstrated that the direct carboxylation of N-heteroarenes, including pyrimidines, can be achieved using carbon dioxide (CO₂) through electrosynthesis. nih.govnih.gov This technique offers a high degree of regioselectivity, which can be controlled by the type of electrochemical reactor used. scilit.comresearchgate.net Specifically for achieving C5 carboxylation, a divided electrochemical cell is employed. nih.govnih.gov

In this process, the pyrimidine substrate is subjected to electrolysis in a divided cell, which separates the anode and cathode compartments. This setup allows for the selective generation of a radical anion intermediate that reacts with CO₂ to introduce the carboxyl group at the electron-deficient C5 position of the pyrimidine ring. nih.govnih.gov

Derivatization of Pre-existing Functional Groups to Carboxylic Acids

A more traditional and widely applicable strategy for synthesizing pyrimidine-5-carboxylic acids involves the conversion of a functional group already present at the C5 position. This multi-step approach leverages the reactivity of precursors like esters, nitriles, or amides.

Hydrolysis of Esters: A common pathway to 2,4-dichloro-6-methylpyrimidine-5-carboxylic acid is through the hydrolysis of its corresponding ester, Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate. researchgate.netlibretexts.org This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, using an alkali hydroxide (B78521) like sodium hydroxide, saponifies the ester to form the carboxylate salt, which is subsequently protonated with a strong acid to yield the final carboxylic acid. organic-chemistry.org

Hydrolysis of Nitriles and Amides: Alternative precursors for the C5-carboxylic acid functionality are the corresponding nitriles (pyrimidine-5-carbonitriles) and amides (pyrimidine-5-carboxamides). Both nitriles and amides can be hydrolyzed to carboxylic acids under strong acidic or basic conditions, typically requiring heating. chemistrysteps.comacs.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis of a nitrile proceeds via an intermediate amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. researchgate.netresearchgate.net

Isolation and Purification Techniques in Pyrimidine Synthesis

The successful synthesis of pyrimidine derivatives relies on effective isolation and purification to remove unreacted starting materials, reagents, and byproducts. The choice of technique depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity.

Recrystallization: This is a primary method for purifying solid pyrimidine compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. libretexts.org The choice of solvent is critical; common solvents for pyrimidine derivatives include ethanol, methanol, and mixtures like toluene/dichloromethane/ethanol or utilizing an antisolvent like cyclohexane (B81311) or ethyl acetate with a high-solubility solvent like DMF or DMSO. wikipedia.orgnih.gov

Chromatography: Chromatographic methods are extensively used for the purification of pyrimidines, offering high resolution for complex mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical technique used to monitor reaction progress and determine the purity of a sample. researchgate.netdocumentsdelivered.com It can also be used on a preparative scale to separate small quantities of material. For pyrimidines, common stationary phases include silica (B1680970) gel and alumina (B75360). nih.govscilit.com

Column Chromatography: For larger scale purification, column chromatography is the method of choice. The stationary phase is typically silica gel or alumina packed into a column. The crude mixture is loaded onto the column and eluted with a mobile phase (a solvent or mixture of solvents). Separation occurs as components travel down the column at different rates based on their affinity for the stationary and mobile phases. researchgate.net High-Performance Liquid Chromatography (HPLC) offers a more efficient and automated version of this technique, with both normal-phase and reversed-phase columns being used for pyrimidine separation.

Chemical Reactivity and Derivatization Studies of 2,4 Dichloro 6 Methylpyrimidine 5 Carboxylic Acid

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring System

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, making it a primary method for derivatization. acs.org The reactivity of the chlorine atoms generally follows the order C4 > C2, a preference that can be influenced by the nature of the nucleophile, substituents on the ring, and reaction conditions. acs.orgguidechem.com

The reaction of 2,4-dichloropyrimidine (B19661) derivatives with amines is a common strategy for introducing nitrogen-containing functional groups. Generally, these reactions exhibit moderate to high selectivity for substitution at the C4 position. acs.org For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) preferentially yields 5-bromo-2-chloro-6-methylpyrimidin-4-amine, confirming the higher reactivity of the C4-chloro substituent.

However, this regioselectivity is not absolute and can be reversed or controlled. Studies on 5-substituted-2,4-dichloropyrimidines have shown that while many amine nucleophiles favor the C4 position, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity. nih.govresearchgate.net Furthermore, palladium catalysis has been employed to achieve highly regioselective amination of 6-aryl-2,4-dichloropyrimidines at the C4 position with aliphatic secondary amines. acs.orgresearchgate.net In contrast, reactions with aromatic amines under similar conditions can proceed with high C4 selectivity without the need for a catalyst. acs.orgresearchgate.net

| Nucleophile | Substrate | Conditions | Major Product | Selectivity |

| Ammonia | 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ethanol | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | C4-selective |

| Secondary Amines | 6-Aryl-2,4-dichloropyrimidine | Pd catalyst, LiHMDS | C4-aminated product | Highly C4-selective acs.orgresearchgate.net |

| Aromatic Amines | 6-Aryl-2,4-dichloropyrimidine | No catalyst | C4-aminated product | Highly C4-selective acs.orgresearchgate.net |

| Tertiary Amines | 5-EWG-2,4-dichloropyrimidine | - | C2-aminated product | Highly C2-selective nih.gov |

Similar to amination, reactions with sulfur and oxygen nucleophiles allow for the introduction of thioether and alkoxy groups, respectively. The inherent reactivity preference often leads to initial substitution at the C4 position. For example, SNAr alkoxylation of 2,4-dichloropyrimidines can regioselectively yield 2-chloro-4-alkoxypyrimidines, which are valuable intermediates for further functionalization. researchgate.net

While C4 substitution is common in SNAr reactions, specific catalytic systems have been developed to alter this selectivity. Research has demonstrated that palladium(II) precatalysts supported by bulky N-heterocyclic carbene ligands can uniquely facilitate C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols. acs.org This C2-selective thiolation stands in contrast to the typical C4-selectivity observed in most palladium-catalyzed cross-couplings and SNAr reactions. acs.org

The generally observed higher reactivity of the chlorine atom at the C4 position compared to the C2 position in nucleophilic aromatic substitution reactions is a well-documented phenomenon for 2,4-dichloropyrimidines. guidechem.comwuxiapptec.comstackexchange.com This regioselectivity can be rationalized through frontier molecular orbital (FMO) theory. Computational analyses show that for the unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon than at C2. wuxiapptec.comstackexchange.com Since the SNAr reaction is typically under orbital control, the nucleophile preferentially attacks the position with the largest LUMO coefficient, leading to C4 substitution. wuxiapptec.com

Another contributing factor could be the electronic repulsion between the lone pairs of the ring nitrogens and the incoming electron-rich nucleophile. stackexchange.com This repulsion would be more significant at the C2 position, which is situated between two nitrogen atoms, thus sterically and electronically disfavoring nucleophilic attack compared to the C4 position. stackexchange.com

However, the substitution pattern on the pyrimidine ring can significantly alter this selectivity. For example, the presence of an electron-donating group at the C6 position can reverse the typical C4 selectivity, making the C2 position more susceptible to nucleophilic attack. wuxiapptec.com This is because the electron-donating group alters the electronic distribution within the ring, changing the relative sizes of the LUMO lobes at C2 and C4. wuxiapptec.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups onto the pyrimidine core. The differential reactivity of the two chlorine atoms is again exploited to achieve selective and sequential substitutions.

The Suzuki-Miyaura cross-coupling is one of the most widely used methods for the functionalization of 2,4-dichloropyrimidine derivatives. nih.govlibretexts.org In this palladium-catalyzed reaction, an organoboron reagent (such as a boronic acid) is coupled with the organohalide. mdpi.com For 2,4-dichloropyrimidines, the reaction typically shows a strong regioselective preference for coupling at the C4 position. acs.orgmdpi.com This selectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4–Cl bond compared to the C2–Cl bond. mdpi.com This inherent selectivity allows for the synthesis of C4-substituted-2-chloropyrimidines, which can then undergo a second, distinct coupling reaction at the C2 position. nih.gov

Microwave-assisted procedures have been developed to afford C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loadings. mdpi.com While C4 selectivity is innate, it can be overturned by judicious ligand choice. For example, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position, whereas certain diphosphine ligands can favor the C2-coupled product. nih.gov

| Boronic Acid | Catalyst System | Conditions | Major Product | Selectivity |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Microwave, 15 min | C4-phenyl product | Highly C4-selective mdpi.com |

| Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ / K₂CO₃ | Microwave | C4-aryl/heteroaryl product | Good to excellent yields mdpi.com |

| Arylboronic acids | Various Pd catalysts | Thermal | C4-aryl product | Predominantly C4-selective nih.gov |

| Organoboron reagents | Pd / sterically hindered NHC ligand | Room Temperature | C4-coupled product | High C4-selectivity (~10:1) nih.gov |

The Stille coupling reaction, which pairs an organotin compound with an organic halide catalyzed by palladium, is another effective method for C-C bond formation on the pyrimidine ring. organic-chemistry.orgwikipedia.orgthermofisher.com Similar to the Suzuki reaction, the Stille coupling of 2,4-dichloropyrimidines exhibits a strong preference for reaction at the C4 position. acs.orgguidechem.com The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The versatility of the Stille reaction is enhanced by the stability of organostannane reagents to air and moisture and their tolerance of a wide variety of functional groups. thermofisher.comorgsyn.org

Other organometallic approaches, such as Negishi (organozinc) and Sonogashira (terminal alkyne) couplings, have also been applied to dichloropyrimidine systems. In general, for SNAr, Suzuki, and Stille reactions, the reactivity order of the chlorine atoms is C4 > C2. guidechem.com However, in the Sonogashira reaction, the reactivity of the C4-Cl and C2-Cl positions is often found to be similar. guidechem.com These diverse catalytic methods provide a comprehensive toolkit for the selective and sequential elaboration of the 2,4-dichloro-6-methylpyrimidine-5-carboxylic acid scaffold. nih.gov

Palladium-Catalyzed Carbonylation and Carboxylation Reactions

The chlorine atoms on the pyrimidine ring serve as effective leaving groups in palladium-catalyzed cross-coupling reactions, analogous to aryl halides. This reactivity allows for the introduction of carbonyl and carboxyl groups at the C2 and C4 positions.

Palladium-Catalyzed Carbonylation: This process typically involves the reaction of an aryl halide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. For this compound, this reaction could be used to synthesize pyrimidine-based ketones, esters, or amides by trapping the acyl-palladium intermediate with organometallic reagents, alcohols, or amines, respectively. The regioselectivity of such reactions is a critical consideration. Studies on related 2,4-dichloropyrimidines have shown that the chlorine atom at the C4 position is generally more reactive towards palladium-catalyzed reactions, such as Suzuki coupling, than the C2-chloro substituent. guidechem.commdpi.com This preferential reactivity is attributed to the greater electron deficiency at the C4 position, facilitating the initial oxidative addition of the palladium(0) catalyst. mdpi.com Consequently, a stepwise, regioselective carbonylation could potentially be achieved, first at C4 and subsequently at C2, by carefully controlling the reaction conditions.

Palladium-Catalyzed Carboxylation: Direct carboxylation, using carbon dioxide (CO₂) as a C1 source, is an attractive method for synthesizing carboxylic acids. dergipark.org.tr Palladium-catalyzed carboxylation of aryl halides provides a route to introduce an additional carboxylic acid group onto the pyrimidine ring. libretexts.org This transformation could convert one of the chloro substituents into a carboxyl group, yielding a pyrimidine dicarboxylic acid derivative. As with carbonylation, the reaction would likely proceed with higher selectivity at the more reactive C4 position. guidechem.com

| Reaction Type | Position of Higher Reactivity | Controlling Factors | Potential Product Type |

|---|---|---|---|

| Carbonylation | C4 > C2 | Electronic effects, Oxidative addition rate | Acyl pyrimidines |

| Carboxylation | C4 > C2 | Electronic effects | Pyrimidine dicarboxylic acids |

| Suzuki Coupling | C4 > C2 | Favored oxidative addition of palladium | Aryl-substituted pyrimidines |

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position is a key handle for derivatization, allowing for the synthesis of a wide array of esters, amides, and other functional derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various established methods. Standard Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. cdnsciencepub.comstackexchange.com For instance, the synthesis of methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate has been reported, demonstrating the feasibility of this transformation. nih.gov More specialized coupling agents can also be employed for esterification under milder conditions, which is particularly useful for sensitive substrates.

Amidation: The synthesis of amides from the carboxylic acid is another fundamental transformation. This is typically achieved by activating the carboxylic acid, for example by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct amidation can be accomplished using a wide range of peptide coupling agents. duke.eduwikipedia.org These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine to form the amide bond. The compound 2,4-dichloropyrimidine-5-carboxamide (B172022) is a known derivative, confirming the accessibility of this functional group. researchgate.netorganic-chemistry.org

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for this transformation. chemicalbook.comrsc.org These reagents typically reduce carboxylic acids directly to the corresponding alcohol, in this case, (2,4-dichloro-6-methylpyrimidin-5-yl)methanol. The reaction proceeds via a complete reduction of the carboxyl group. Care must be taken as these potent hydrides can potentially react with the chloro-substituents on the pyrimidine ring under harsh conditions. Milder, more selective methods, such as catalytic hydrosilylation using manganese complexes, have also been developed for the reduction of carboxylic acids to alcohols. nih.gov

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation, as aldehydes are themselves readily reduced to alcohols. The reaction must be stopped at the intermediate aldehyde stage. One common strategy involves first converting the carboxylic acid to a less reactive derivative, such as an acid chloride or a Weinreb amide, and then reducing this intermediate with a milder, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) or through a Rosenmund reduction of the acyl chloride. nih.govdergipark.org.tr These methods prevent over-reduction to the alcohol, allowing for the isolation of 2,4-dichloro-6-methylpyrimidine-5-carbaldehyde.

| Target Functional Group | Common Reagents | Key Considerations |

|---|---|---|

| Primary Alcohol | LiAlH₄, BH₃·THF | Powerful, non-selective reagents; potential for side reactions. |

| Aldehyde | 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund) | Requires conversion to acid chloride; catalyst poisoning is crucial. |

| Aldehyde | DIBAL-H (on ester or other derivative) | Requires low temperatures to prevent over-reduction. |

Decarboxylation involves the removal of the carboxyl group as CO₂. The ease of decarboxylation of heteroaromatic carboxylic acids is highly dependent on the position of the carboxyl group and the stability of the resulting carbanionic intermediate. For pyrimidine carboxylic acids, the presence of the electron-withdrawing nitrogen atoms can stabilize a negative charge on the ring. Studies on pyrimidine-2-carboxylic acid show that it decarboxylates via a Hammick-type mechanism, where the protonated form loses CO₂ to form a stabilized ylide intermediate. cdnsciencepub.com In contrast, the decarboxylation of 5-carboxyuracil and 5-carboxycytosine, which are relevant to pyrimidine salvage pathways in biology, occurs, albeit slowly, without a catalyst. nih.govduke.edu

For this compound, decarboxylation would lead to the formation of 2,4-dichloro-6-methylpyrimidine (B20014). This reaction might be promoted under thermal conditions or by using metal catalysts, such as copper salts in quinoline. The stability of the C5-carbanion intermediate, which is less effectively stabilized by the ring nitrogens compared to a C2 or C4 carbanion, would be a key factor in determining the required reaction conditions.

Cycloaddition and Annulation Reactions to Form Fused Heterocycles

The pyrimidine ring and its substituents offer pathways for constructing fused heterocyclic systems through cycloaddition and annulation reactions. In these reactions, the pyrimidine core can act as either the diene or dienophile component in Diels-Alder reactions, or participate in 1,3-dipolar cycloadditions, depending on the reaction partner and conditions. libretexts.orgresearchgate.net

The electron-deficient nature of the dichloropyrimidine ring makes it a potential candidate for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-rich dienophile. Furthermore, the chloro and carboxylic acid-derived functional groups can be converted into other reactive moieties (e.g., azides, alkynes) that are precursors for cycloaddition reactions. For example, conversion of a chloro group to an azide (B81097) would enable [3+2] cycloaddition reactions with alkynes or alkenes to form fused triazole rings. Annulation reactions, involving sequential bond formations, could also be envisioned, starting with a substitution reaction at one of the chloro positions followed by an intramolecular cyclization to build a new ring onto the pyrimidine scaffold.

Studies on Proton Transfer Complex Formation

Proton transfer interactions are crucial in crystal engineering and the formation of supramolecular assemblies. This compound possesses both a proton-donating group (the carboxylic acid) and proton-accepting sites (the two ring nitrogen atoms). This dual functionality makes it an excellent candidate for forming proton transfer complexes or salts with other acids or bases. dergipark.org.tr

In the presence of a suitable base (e.g., an amine like piperazine), the carboxylic acid can donate its proton to the base, forming a carboxylate anion and a corresponding cation. researchgate.net These ionic species can then self-assemble into highly ordered crystalline lattices stabilized by strong N-H···O or O-H···O hydrogen bonds. Conversely, in the presence of a strong acid, one of the pyrimidine nitrogen atoms could be protonated. The N1 atom is generally the more basic site in pyrimidines. wikipedia.org The resulting crystal structures are often governed by a network of hydrogen bonds, leading to the formation of specific supramolecular architectures. Such complexes can also serve as ligands for the construction of metal-organic frameworks (MOFs), where the carboxylate group and ring nitrogens act as coordination sites for metal ions.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis

Detailed experimental and theoretical vibrational spectroscopy data, including comprehensive band assignments, analysis of hydrogen bonding networks, and comparison of experimental and simulated spectra for 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid, are not available in the reviewed literature.

A full assignment and interpretation of the fundamental vibrational modes from FT-IR and FT-Raman spectra for this specific compound has not been published.

Specific studies on the hydrogen bonding networks in solid-state this compound using vibrational spectroscopy are not documented.

There are no available comparisons between experimental FT-IR or FT-Raman spectra and theoretically simulated spectra for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Published ¹H and ¹³C NMR spectroscopic data, including chemical shift assignments and conformational information for this compound, could not be located.

Specific ¹H NMR chemical shifts, coupling constants, and related conformational analyses for this compound are not available.

A detailed characterization of the ¹³C NMR spectrum and chemical shift assignments for each carbon atom in this compound has not been reported.

2D NMR Techniques for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the covalent framework of a molecule. For this compound, a combination of techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) would be employed for complete structural elucidation.

An HSQC experiment would reveal direct, one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signal of the methyl group (-CH₃) to its corresponding carbon signal.

The HMBC experiment is crucial for mapping longer-range (typically 2-3 bond) couplings between protons and carbons. This technique would provide key connectivity information. For instance, correlations would be expected between the methyl protons and the adjacent ring carbons, C6 and C5. A correlation from the methyl protons to C6 would confirm the position of the methyl group on the pyrimidine (B1678525) ring.

While COSY is used to identify proton-proton couplings, its application for this specific molecule would be limited due to the presence of only one proton environment (the methyl group), which would not show correlations with other protons. However, in more complex pyrimidine derivatives, COSY is vital for establishing the contiguity of proton networks.

Table 1: Expected 2D NMR Correlations for Structural Elucidation

| Technique | Expected Key Correlations | Information Gained |

| HSQC | Methyl Protons ↔ Methyl Carbon | Confirms the direct ¹H-¹³C one-bond connection of the methyl group. |

| HMBC | Methyl Protons ↔ C6 | Confirms the attachment of the methyl group at the C6 position of the pyrimidine ring. |

| HMBC | Methyl Protons ↔ C5 | Establishes the proximity of the methyl group to the carboxylic acid-bearing carbon. |

| HMBC | Carboxylic Acid Proton ↔ C5 | Confirms the position of the carboxylic acid group at C5. |

| HMBC | Carboxylic Acid Proton ↔ Carbonyl Carbon | Confirms the carboxylic acid functional group. |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between electronic energy levels. The spectrum of this compound is expected to be dominated by transitions involving the pyrimidine ring and the carboxylic acid moiety.

The pyrimidine ring, an aromatic heterocycle, typically exhibits π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), and n → π* transitions, which are of lower intensity. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital. The carboxylic acid group also has characteristic n → π* and π → π* transitions associated with its carbonyl C=O bond.

The absorption maxima (λmax) for this compound would likely appear in the UV region. The high-energy, high-intensity π → π* transitions of the conjugated pyrimidine system are expected to occur at shorter wavelengths. The lower-energy, lower-intensity n → π* transitions, involving the nitrogen heteroatoms and the carbonyl oxygen, would appear at longer wavelengths, often as a shoulder on the main absorption band. masterorganicchemistry.com The presence of chlorine atoms and the carboxylic acid group as substituents on the pyrimidine ring will influence the precise positions and intensities of these absorption bands through electronic effects.

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is changed. ijcce.ac.ir Such studies reveal information about the change in dipole moment of the molecule upon electronic excitation.

For this compound, the following effects would be anticipated:

π → π Transitions:* These transitions often exhibit a bathochromic (red) shift in more polar solvents. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.

n → π Transitions:* These transitions commonly show a hypsochromic (blue) shift in polar, protic solvents. acs.org The non-bonding lone pair electrons in the ground state can be stabilized by hydrogen bonding with the solvent, which increases the energy required for the n → π* transition. ijcce.ac.iracs.org

By measuring the λmax in a series of solvents with varying polarity and hydrogen bonding capabilities, one can probe the nature of the electronic transitions and the solute-solvent interactions. tandfonline.comresearchgate.net

Table 2: Anticipated Solvatochromic Shifts for Electronic Transitions

| Solvent Type | Transition Type | Expected Shift | Rationale |

| Increasing Polarity | π → π | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state. |

| Increasing Polarity (Protic) | n → π | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding electrons via hydrogen bonding. |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

An SC-XRD analysis of this compound would reveal the exact molecular geometry. The pyrimidine ring is expected to be essentially planar. The analysis would also detail the supramolecular architecture, which describes how individual molecules assemble into a three-dimensional crystal structure through various non-covalent interactions. mdpi.com The carboxylic acid functional group is a strong director of crystal packing, often leading to predictable and robust supramolecular synthons. researchgate.net

The crystal packing is stabilized by a network of intermolecular non-covalent interactions. For this molecule, several key interactions are expected:

Hydrogen Bonding: The most significant interaction would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two neighboring molecules. This is a very common and stable motif for carboxylic acids in the solid state. ed.ac.uk

C-H...X Interactions: Weak hydrogen bonds, such as C-H···N and C-H···O interactions involving the methyl group or ring C-H bonds as donors and pyrimidine nitrogen or carbonyl oxygen atoms as acceptors, are also likely to be present. nih.govresearchgate.net

Halogen Bonding: The chlorine atoms could potentially act as halogen bond donors, interacting with electron-rich atoms like nitrogen or oxygen on adjacent molecules.

Table 3: Expected Intermolecular Interactions and Their Geometric Parameters

| Interaction Type | Donor (D) - Acceptor (A) | Typical Distance (Å) | Significance |

| Hydrogen Bonding | O-H···O (Carboxylic Acid) | D···A ≈ 2.6 - 2.8 | Forms strong, predictable centrosymmetric dimers, dominating the packing. |

| π-π Stacking | Pyrimidine Ring ↔ Pyrimidine Ring | Centroid-Centroid ≈ 3.5 - 3.8 | Stabilizes the crystal structure through aromatic interactions. |

| Weak Hydrogen Bonding | C-H···N | H···A ≈ 2.4 - 2.7 | Provides additional directional stabilization to the lattice. |

| Weak Hydrogen Bonding | C-H···O | H···A ≈ 2.3 - 2.6 | Contributes to the overall cohesive energy of the crystal. |

Absence of Specific Hirshfeld Surface Analysis Data for this compound

A comprehensive literature search did not yield any specific studies reporting the Hirshfeld surface analysis for the compound this compound. Consequently, detailed research findings and quantitative data tables for the intermolecular interaction contributions of this specific molecule are not available in the reviewed scientific literature.

For a molecule such as this compound, a Hirshfeld surface analysis would be expected to reveal a variety of intermolecular interactions. Based on its functional groups—a pyrimidine ring, two chlorine substituents, a methyl group, and a carboxylic acid moiety—the primary interactions governing the crystal packing would likely include:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This would likely lead to the formation of strong O—H···N or O—H···O hydrogen bonds, which are typically significant contributors to the stability of crystal structures containing carboxylic acids.

Halogen Bonds: The chlorine atoms on the pyrimidine ring could act as halogen bond donors, interacting with electronegative atoms such as oxygen or nitrogen on neighboring molecules.

π-π Stacking: The aromatic pyrimidine ring could participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure.

To illustrate the type of data that a Hirshfeld surface analysis provides, a hypothetical table of interaction contributions for a similar pyrimidine derivative is presented below. It is crucial to note that this table is for illustrative purposes only and does not represent the actual data for this compound.

Table 1: Illustrative Example of Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface Area for a Hypothetical Pyrimidine Derivative.

| Interaction Type | Contribution (%) |

| H···H | 25.0 |

| O···H / H···O | 20.5 |

| Cl···H / H···Cl | 18.2 |

| C···H / H···C | 12.8 |

| N···H / H···N | 8.5 |

| Cl···Cl | 5.3 |

| C···C | 4.1 |

| Other | 5.6 |

This illustrative data highlights how Hirshfeld surface analysis quantitatively partitions the crystal packing into various types of intermolecular contacts. The actual values for this compound would depend on its specific crystalline arrangement. Without experimental crystallographic data, a definitive analysis remains elusive.

Computational Chemistry Investigations: Theoretical Insights into Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. jacsdirectory.com DFT methods are employed to predict a wide range of molecular properties by calculating the electron density of the system. For 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid, DFT calculations, particularly using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can provide a comprehensive understanding of its structural and electronic features. science.govnih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. jacsdirectory.com For this compound, this involves calculating the potential energy surface to find the minimum energy conformation. The process considers the rotational freedom of the carboxylic acid group relative to the pyrimidine (B1678525) ring. mit.edursc.org

DFT calculations predict the bond lengths, bond angles, and dihedral angles that define the molecule's shape. jacsdirectory.com The pyrimidine ring is expected to be nearly planar, with the substituents (chlorine atoms, methyl group, and carboxylic acid group) causing minor deviations. The orientation of the carboxylic acid's hydroxyl group can lead to different conformers, with their relative energies indicating the most probable structure. These geometric parameters are fundamental for understanding the molecule's steric and electronic properties. chemrxiv.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.33 Å |

| C4-C5 | 1.42 Å | |

| C5-C(O)OH | 1.50 Å | |

| C=O | 1.21 Å | |

| O-H | 0.97 Å | |

| C2-Cl | 1.74 Å | |

| C4-Cl | 1.73 Å | |

| Bond Angle | N1-C2-N3 | 127° |

| C4-C5-C6 | 118° | |

| C5-C(O)-O | 123° | |

| Dihedral Angle | C4-C5-C(O)-O | ~180° (anti-periplanar) |

Note: The data in this table are illustrative examples based on typical DFT calculations for similar molecules and are not experimentally derived values for this specific compound.

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are directly related to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net A detailed analysis of these vibrational modes allows for the assignment of experimentally observed spectral bands to specific molecular motions. nih.gov

For this compound, characteristic vibrational frequencies would include C-Cl stretching modes, C=O and O-H stretching from the carboxylic acid group, C-H stretching of the methyl group, and various pyrimidine ring vibrations. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the theoretical model. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3500 | O-H stretch (carboxylic acid) |

| ν(C-H) | ~2950 | C-H stretch (methyl group) |

| ν(C=O) | ~1720 | C=O stretch (carboxylic acid) |

| ν(C=N/C=C) | ~1550-1600 | Pyrimidine ring stretching |

| δ(C-H) | ~1450 | C-H bend (methyl group) |

Note: These are representative frequencies. Actual values depend on the specific computational method and basis set used.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). mdpi.com

These calculations are highly sensitive to the molecular geometry and electronic environment around each atom. For this compound, GIAO calculations can predict the chemical shifts for the methyl protons, the carboxylic acid proton, and the various carbon atoms in the pyrimidine ring. jacsdirectory.com Comparing these theoretical shifts with experimental NMR data can help confirm the molecular structure and assign the observed resonances. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited electronic states of molecules. faccts.defaccts.de This method allows for the calculation of electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. nih.govrsc.org TD-DFT can predict the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations would likely predict π → π* and n → π* transitions associated with the pyrimidine ring and the carboxylic acid group. nih.govnih.gov The results can be used to simulate the UV-Vis spectrum, providing insights into the electronic structure and how it influences the molecule's interaction with light. rsc.orgchemrxiv.org These theoretical spectra are invaluable for interpreting experimental measurements. mdpi.com

Electronic Structure and Reactivity Descriptors

DFT calculations also provide a wealth of information about the electronic structure of a molecule, which is key to understanding its chemical reactivity. jacsdirectory.com Various descriptors derived from the molecular orbitals can quantify the molecule's propensity to act as an electrophile or nucleophile. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. science.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character). researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. jacsdirectory.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netsemanticscholar.org Conversely, a small gap indicates that the molecule is more polarizable and more reactive. jacsdirectory.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack. science.govnih.gov

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.5 eV |

| E(LUMO) | -2.0 eV |

Note: These values are illustrative and can vary significantly based on the level of theory and solvent model used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. The MEP surface map uses a color spectrum to indicate regions of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas represent regions with near-zero or neutral potential.

For this compound, an MEP analysis would likely reveal the most negative potential localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring, identifying them as primary sites for electrophilic interactions. Conversely, the hydrogen atom of the carboxyl group and potentially the regions around the chlorine atoms would exhibit a positive potential, marking them as likely sites for nucleophilic interactions. This analysis is fundamental for predicting the molecule's intermolecular interaction patterns and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs. This method allows for the quantitative evaluation of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an adjacent empty acceptor orbital. The strength of these interactions is measured by the second-order perturbation energy, E(2).

Table 1: Hypothetical NBO Analysis Second-Order Perturbation Energies for Key Interactions This table is illustrative as specific data is unavailable.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-N3) | Value |

| LP(1) O(carboxyl) | σ(C-O) | Value |

| LP(3) Cl(C2) | σ(C2-N1) | Value |

| LP(3) Cl(C4) | σ(C4-C5) | Value |

Global Reactivity Indices (e.g., Electrophilicity Index, Chemical Hardness)

Table 2: Illustrative Global Reactivity Descriptors This table is illustrative as specific data is unavailable.

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap (ΔE) | ELUMO - EHOMO | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Electrophilicity Index (ω) | μ2 / 2η | Value |

Nonlinear Optical (NLO) Properties Prediction

Theoretical calculations are instrumental in predicting the nonlinear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. NLO materials can alter the properties of light, and computational methods can estimate key parameters that govern these effects.

Static Dipole Moment, Linear Polarizability (α), and Anisotropy

The static dipole moment (μ) is a measure of the asymmetry of the molecular charge distribution. Linear polarizability (α) describes the response of the molecular electron cloud to an external electric field. The anisotropy of polarizability reflects the non-uniformity of this response in different directions. For this compound, the polar nature of the C-Cl, C=O, and O-H bonds would result in a significant permanent dipole moment.

First-Order Hyperpolarizability (β)

The first-order hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. Molecules with large β values are promising candidates for applications such as frequency doubling of light. The magnitude of β is highly sensitive to molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While the pyrimidine ring itself is π-deficient, the substituents would modulate its electronic properties and thus its NLO response.

Table 3: Predicted Nonlinear Optical Properties This table is illustrative as specific data is unavailable.

| Property | Value |

|---|---|

| Dipole Moment (μ) | Value (Debye) |

| Mean Polarizability (α) | Value (a.u.) |

| First Hyperpolarizability (β) | Value (a.u.) |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the molecule's behavior in a given environment (e.g., in solution or a crystalline state), MD can provide insights into its conformational flexibility and the nature of its intermolecular interactions, such as hydrogen bonding.

For this compound, MD simulations could explore the rotational dynamics of the carboxylic acid group and analyze the stability of potential hydrogen-bonded dimers or oligomers. Such simulations are vital for understanding how the molecule behaves in a condensed phase, which is crucial for predicting its macroscopic properties and its interactions in a biological or material science context.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to discern through experimental means alone. While specific theoretical studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational investigations on analogous pyrimidine systems can provide significant insights into its probable reactive behavior.

Theoretical studies of reaction mechanisms for heterocyclic compounds typically involve mapping the potential energy surface of a reaction. This process identifies the lowest energy pathway from reactants to products, passing through a high-energy transition state. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), is a critical parameter that determines the reaction rate. A lower activation energy corresponds to a faster reaction.

For a molecule such as this compound, theoretical investigations would likely focus on several key reaction types, primarily nucleophilic aromatic substitution (SNAr) at the chlorinated positions (C4 and C6) and reactions involving the carboxylic acid group.

Nucleophilic Aromatic Substitution (SNAr) Pathways:

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack, a feature that is further enhanced by the presence of two electron-withdrawing chlorine atoms. Computational studies on similar chloropyrimidines have shown that SNAr reactions proceed via a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. chemrxiv.org

A theoretical investigation into the SNAr reactions of this compound with a nucleophile (e.g., an amine) would calculate the activation energies for substitution at the C4 and C6 positions. These calculations would help predict the regioselectivity of the reaction. The relative energies of the transition states leading to substitution at each position would determine which isomer is preferentially formed.

Illustrative Theoretical Data for SNAr Reaction:

The following interactive table presents hypothetical DFT-calculated activation energies for the reaction of this compound with a generic nucleophile, illustrating the type of data generated from such a study.

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Nucleophilic attack at C4 | TS_C4 | 15.2 |

| Nucleophilic attack at C6 | TS_C6 | 17.8 |

| Formation of Meisenheimer complex at C4 | MC_C4 | 5.4 (Intermediate Energy) |

| Formation of Meisenheimer complex at C6 | MC_C6 | 7.1 (Intermediate Energy) |

Note: The data in this table is illustrative and intended to represent typical outputs of computational chemistry studies.

Based on this hypothetical data, the lower activation energy for attack at the C4 position suggests that this would be the kinetically favored site for nucleophilic substitution.

Reactions of the Carboxylic Acid Group:

Computational models can also be employed to study the reaction pathways of the carboxylic acid moiety. These could include esterification, amidation, or reduction. For instance, in an esterification reaction with an alcohol, theoretical calculations could model the reaction pathway, likely proceeding through a tetrahedral intermediate, and determine the activation barriers for both the formation and collapse of this intermediate.

Illustrative Reaction Coordinate for a Hypothetical Esterification:

A theoretical study would generate a reaction coordinate diagram, plotting the energy of the system as the reaction progresses. Key points on this diagram would include the reactants (this compound and an alcohol), the transition state for the formation of the tetrahedral intermediate, the tetrahedral intermediate itself, the transition state for the elimination of water, and the final ester product.

By comparing the energy barriers of competing reaction pathways, computational chemistry can provide a detailed, atomistic understanding of the factors controlling the reactivity and selectivity of this compound, guiding the rational design of synthetic routes to new derivatives.

Biological and Pharmacological Research: in Vitro and Mechanistic Investigations of Derivatives

Enzyme Inhibition Studies of 2,4-Dichloro-6-methylpyrimidine-5-carboxylic Acid Derivatives

The structural versatility of the pyrimidine (B1678525) core allows for targeted modifications to achieve potent and selective inhibition of various enzyme families, particularly protein kinases.

Carbonic anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes crucial for physiological processes like pH homeostasis and CO2 transport. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. researchgate.netnih.gov While various heterocyclic compounds, including certain pyrimidine derivatives, have been investigated as inhibitors of human carbonic anhydrase isoenzymes (hCA I and II), specific studies detailing the carbonic anhydrase inhibitory activity and kinetics of derivatives synthesized directly from this compound are not extensively documented in the current scientific literature. researchgate.net Research in this area has often focused on other classes of pyrimidines, such as those fused with thiadiazole rings, which have shown inhibitory constants (Ki) in the nanomolar range against hCA I and hCA II. researchgate.net

The pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. ed.ac.uk Derivatives have been specifically investigated for their activity against kinases essential to the life cycle of the malaria parasite, Plasmodium falciparum.

Research into 2,4,5-trisubstituted pyrimidine analogues has identified potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6, which are considered vital targets for novel antimalarial therapies. nih.govresearchgate.net A structure-activity relationship (SAR) study on a series of these derivatives revealed that substitutions at the 5-position of the pyrimidine ring significantly modulate kinase activity. nih.gov For instance, the introduction of a methyl group at this position tended to increase selectivity for PfPK6 over PfGSK3. researchgate.net Halogen substituents, particularly chloro and bromo, were well-tolerated by the catalytic site of PfGSK3, whereas both alkyl and halogen groups enhanced potency against PfPK6. nih.gov

The table below summarizes the in vitro enzymatic activity of selected 5-substituted pyrimidine analogues against PfGSK3 and PfPK6. nih.gov

| Compound | 5-Position Substituent | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

| IKK16 | H | 570 ± 90 | 460 ± 50 |

| 19a | Methyl | 1100 ± 100 | 170 ± 20 |

| 19b | Ethyl | >10000 | 250 ± 10 |

| 19c | Propyl | >10000 | 330 ± 10 |

| 19d | Chloro | 290 ± 20 | 100 ± 10 |

| 19e | Bromo | 280 ± 20 | 110 ± 20 |

| 19f | Iodo | 1300 ± 200 | 440 ± 60 |

| 19g | Fluoro | 1300 ± 100 | 720 ± 90 |

Data sourced from studies on 2,4,5-trisubstituted pyrimidine inhibitors. nih.gov

While pyrimidine-5-carboxamide derivatives have been explored as inhibitors for kinases like Spleen tyrosine kinase (Syk), detailed inhibition profiles of derivatives from this compound against receptor tyrosine kinases such as EGFR, c-Met, or Mer are not prominently featured in available research. nih.gov The development of dual EGFR/c-Met inhibitors is an active area of cancer research, but current efforts have largely focused on other heterocyclic scaffolds like quinazolines. nih.govnih.gov

Mechanistic understanding of how these pyrimidine derivatives inhibit their target enzymes often comes from computational modeling and structure-activity relationship (SAR) analyses. For the dual PfGSK3/PfPK6 inhibitors, a putative binding mode has been inferred from crystal structures of related kinase inhibitors. researchgate.net It is proposed that the 2-amino group of the pyrimidine core forms a critical hydrogen bond with a backbone carbonyl group in the hinge region of the kinase's ATP-binding site. Substituents on the pyrimidine ring project into different pockets within this site; specifically, the 5-position substituent is expected to be in proximity to the kinase gatekeeper residue, explaining why modifications at this position significantly impact potency and selectivity. nih.govresearchgate.net

In Vitro Antimicrobial Activity Assessment

Derivatives of substituted pyrimidines have been broadly screened for their efficacy against a range of bacterial and fungal pathogens.

Various pyrimidine derivatives have demonstrated notable in vitro antibacterial activity. Studies on 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines, synthesized from the related precursor 5-bromo-2,4-dichloropyrimidine, showed broad-spectrum activity. uni-saarland.de One of the most potent compounds in this series, featuring a 4-chlorophenyl substituent, exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA/VISA) strain (Gram-positive) and 2 µg/mL against an Escherichia coli strain (Gram-negative). uni-saarland.de Other derivatives have shown moderate activity; for example, a pyrimidine thiol derivative demonstrated resistance against E. coli. ekb.eg The potency of these compounds varies significantly based on their substitution patterns. uni-saarland.defrontiersin.org

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative pyrimidine derivatives against various bacterial strains.

| Compound Class | Substituent | S. aureus (MRSA/VISA) MIC (µg/mL) | E. coli (ΔAcrB) MIC (µg/mL) |

| 5-Aryl-pyrimidine-2,4-diamine | 4-Chlorophenyl | 1 | 2 |

| 5-Aryl-pyrimidine-2,4-diamine | Phenyl | 2 | 4 |

| 5-Aryl-pyrimidine-2,4-diamine | 3-Methoxyphenyl | 8 | 16 |

| Dihydropyrimidinone | Phenyl, Ethyl ester | 0.16 | 60 |

Data adapted from multiple studies on pyrimidine derivatives. uni-saarland.defrontiersin.org

The pyrimidine framework is central to several commercial fungicides used in agriculture. nih.gov Research has confirmed the antifungal potential of novel pyrimidine derivatives against a variety of plant and human fungal pathogens. nih.govnih.gov In one study, pyrimidine derivatives containing an amide moiety were tested against kiwifruit soft rot pathogens. nih.gov Compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed excellent activity against Phomopsis sp., with an EC50 value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/mL). nih.gov Other studies have reported moderate activity of certain pyrimidine thiol derivatives against the human pathogen Candida albicans. ekb.eg

The table below summarizes the in vitro antifungal activity of selected pyrimidine derivatives.

| Compound ID | Fungal Pathogen | Activity Measurement | Result |

| 5f | Phomopsis sp. | Inhibition Rate @ 50 µg/mL | 100% |

| 5o | Phomopsis sp. | Inhibition Rate @ 50 µg/mL | 100% |

| 5o | Phomopsis sp. | EC50 | 10.5 µg/mL |

| Pyrimethanil | Phomopsis sp. | EC50 | 32.1 µg/mL |

| Compound 5 | Candida albicans | Activity | Moderately Active |

| Compound 11 | Candida albicans | Activity | Moderately Active |

Data compiled from antifungal screening of novel pyrimidine derivatives. ekb.egnih.gov

Antitubercular Activity Research

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. nih.gov Pyrimidine derivatives, particularly those derived from the pyrimidine carboxamide scaffold, have been identified as a promising class of compounds. nih.govresearchgate.net

Initial high-throughput screening of chemical libraries against Mtb identified 6-dialkylaminopyrimidine carboxamides as a series with potent activity. nih.gov Subsequent optimization studies explored how different substitutions on the pyrimidine ring and the carboxamide group influence antitubercular efficacy. These compounds were found to be active against clinical Mtb strains, and importantly, they did not show cross-resistance with conventional tuberculosis drugs, suggesting a novel mechanism of action. nih.govresearchgate.net Another study focused on fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, designed as analogues of fluoroquinolones. nih.gov One compound from this series, 7-oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid, demonstrated potent inhibition of the M. tuberculosis H37Rv strain. nih.gov

Antitubercular Activity of Pyrimidine Derivatives

This table summarizes the in vitro antitubercular activity of selected pyrimidine derivatives against Mycobacterium tuberculosis H37Rv.

| Compound Class | Specific Compound | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivative | 7-oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid | Growth Inhibition (%) | 92% at 6.25 µg/mL | nih.gov |

| 4-Amino-1,2,4-triazole-3-thiol derivative | 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MIC | 5.5 µg/mL | mdpi.com |

Antimalarial Activity against Plasmodium Species

Malaria, caused by Plasmodium parasites, remains a significant global health issue, compounded by the spread of drug-resistant strains. ias.ac.in Pyrimidine-based compounds have been investigated as potential antimalarial agents, often targeting crucial parasite enzymes like dihydrofolate reductase (DHFR). ias.ac.in

A study focused on the synthesis of 2-thioxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives and evaluated their in vitro antimalarial activity against Plasmodium falciparum. ias.ac.in The results indicated that these compounds exhibited a moderate to good antimalarial profile. ias.ac.in Another area of research involves 2,4-diamino-thienopyrimidines, which have been optimized to improve their oral bioavailability and in vivo efficacy in mouse models of malaria. nih.gov These efforts led to the identification of lead molecules with excellent antimalarial activity against Plasmodium berghei. nih.gov

Antimalarial Activity of Pyrimidine Derivatives

This table presents the in vitro antimalarial activity of selected pyrimidine derivatives against Plasmodium falciparum strains.

| Compound Class | Activity Metric | Value | P. falciparum Strain | Reference |

|---|---|---|---|---|

| 2-thioxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives | IC50 | Moderate to Good Activity | Not specified | ias.ac.in |

| 2,4-diamino-thienopyrimidine derivative (Analogue 40) | In vivo activity | Excellent | P. berghei (in vivo) | nih.gov |

| Bipyridine-sulfonamide (CHMFL-PI4K-127) | EC50 | 25.1 nM | 3D7 | researchgate.net |

| Organoarsenic Compound (As-8) | IC50 | 0.35 µM | Dd2 (CQ-resistant) | mdpi.com |

In Vitro Antiproliferative Activity in Human Cancer Cell Lines

The structural similarity of pyrimidines to the nucleobases of DNA and RNA has made them a cornerstone in the development of anticancer agents. ekb.egekb.eg Derivatives stemming from the pyrimidine core have been extensively evaluated for their ability to inhibit the growth of various human cancer cell lines. ekb.egresearchgate.net

The antiproliferative potential of pyrimidine derivatives is commonly assessed using cell viability assays, such as the MTT assay, across a panel of human cancer cell lines. mdpi.comresearchgate.net For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com One derivative showed a potent antiproliferative effect against the MCF-7 cell line with an IC50 value of 0.013 µM. mdpi.com Similarly, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives displayed remarkable cytotoxicity against MCF-7 and HepG2 (liver cancer) cells, with IC50 values in the sub-micromolar range. rsc.org

Antiproliferative Activity of Pyrimidine Derivatives

This table shows the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against selected human cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 (Breast) | 0.57 | rsc.org |

| Pyrido[2,3-d]pyrimidine (Compound 4) | HepG2 (Liver) | 1.13 | rsc.org |

| Pyrido[2,3-d]pyrimidine (Compound 11) | MCF-7 (Breast) | 1.31 | rsc.org |

| Pyrido[2,3-d]pyrimidine (Compound 11) | HepG2 (Liver) | 0.99 | rsc.org |

| 4-amino-thieno[2,3-d]pyrimidine (Compound 2) | MCF-7 (Breast) | 0.013 | mdpi.com |